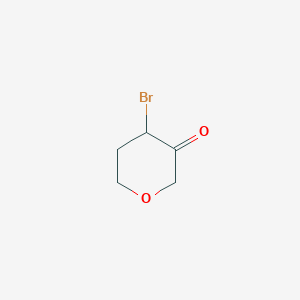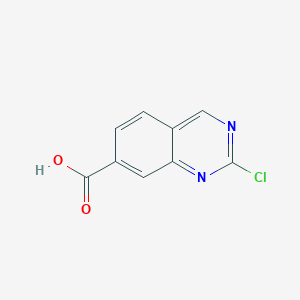
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a synthetic compound with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a propylamino group and a piperidine ring attached to an ethanone moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps :
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Substitution with Propylamino Group: The pyridine ring is then substituted with a propylamino group using suitable reagents and conditions.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving the appropriate precursors.
Attachment of Ethanone Moiety: Finally, the ethanone moiety is attached to the piperidine ring through a series of reactions involving acylation or related processes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the ethanone moiety, converting it to the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the pyridine ring, where the propylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylamino group may yield corresponding oxides, while reduction of the ethanone moiety may produce the corresponding alcohol.
Scientific Research Applications
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications, including :
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including receptor binding and signal transduction.
Chemical Biology: The compound is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways . The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various pharmacological effects, including changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as :
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its various substituted derivatives.
Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridine and its substituted derivatives.
Ethanone Derivatives: Compounds containing the ethanone moiety, such as acetophenone and its derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with specific molecular targets in the central nervous system. This makes it a valuable tool compound in medicinal chemistry and pharmacological research.
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[2-[6-(propylamino)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H23N3O/c1-3-9-16-15-8-7-13(11-17-15)14-6-4-5-10-18(14)12(2)19/h7-8,11,14H,3-6,9-10H2,1-2H3,(H,16,17) |
InChI Key |
BSLBGDUNDYNZRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C=C1)C2CCCCN2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B13008777.png)
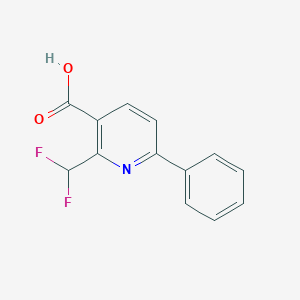
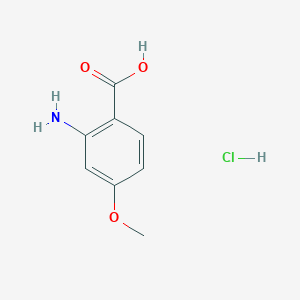
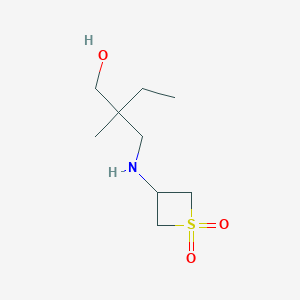
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)

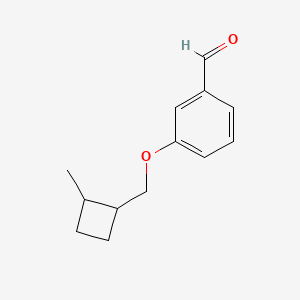
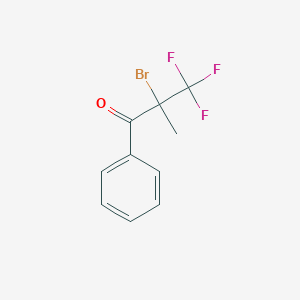
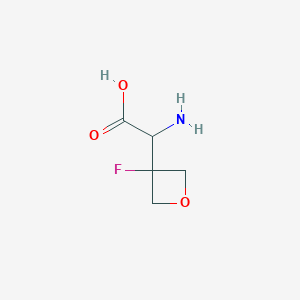
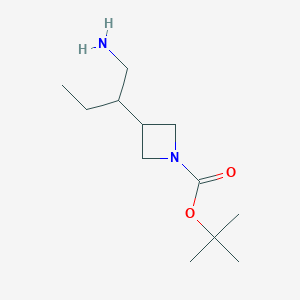
![3-Chlorobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13008825.png)
